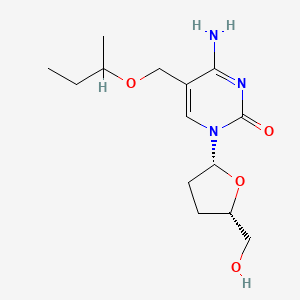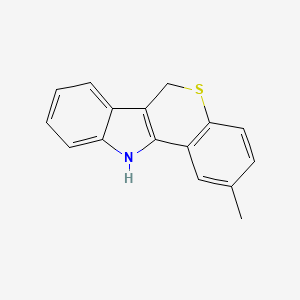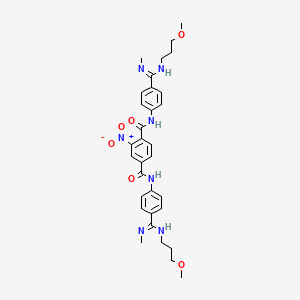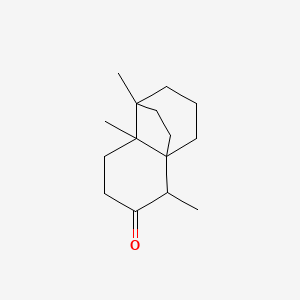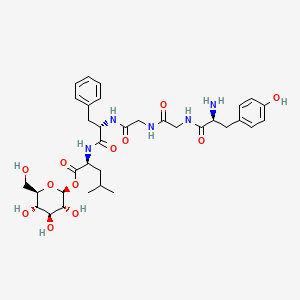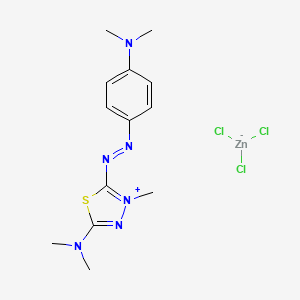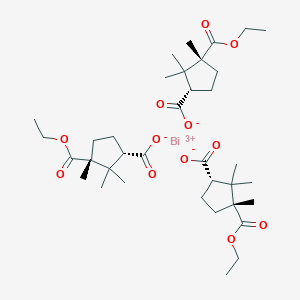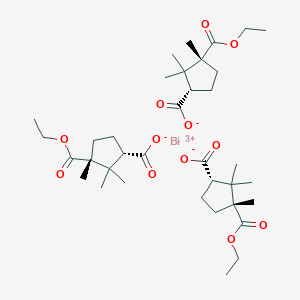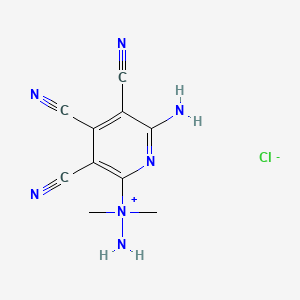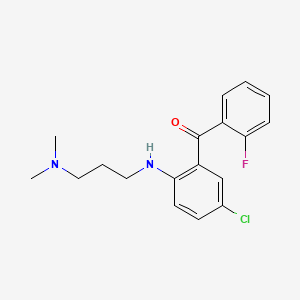
5-Chloro-2-(3-dimethylaminopropyl)amino-2'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is a chemical compound with the molecular formula C18H20ClFN2O. It is a derivative of benzophenone and contains both chloro and fluoro substituents on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone typically involves the reaction of 5-chloro-2-aminobenzophenone with 3-dimethylaminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of quinolones and other heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds, including anxiolytics and sedatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 5-Chloro-2-(ethylamino)benzophenone
- 5-Chloro-2-(propylamino)benzophenone
Uniqueness
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, as well as the dimethylaminopropyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
734472-33-4 |
|---|---|
Molecular Formula |
C18H20ClFN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
[5-chloro-2-[3-(dimethylamino)propylamino]phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H20ClFN2O/c1-22(2)11-5-10-21-17-9-8-13(19)12-15(17)18(23)14-6-3-4-7-16(14)20/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
InChI Key |
WJGYSTDNMLNZNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


